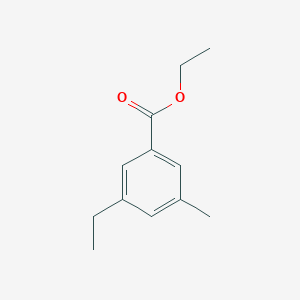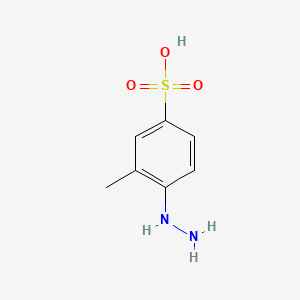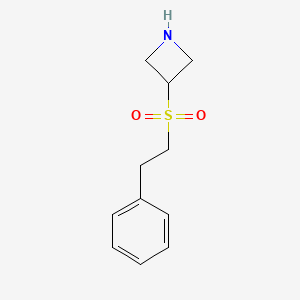
3-(Phenethylsulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenethylsulfonyl)azetidine: is a four-membered heterocyclic compound with a phenethylsulfonyl group attached to the azetidine ring. It plays a significant role in organic synthesis and medicinal chemistry . The compound’s reactivity is influenced by ring strain, which makes it intriguing for various applications.
Preparation Methods
Synthetic Routes::
Ring Expansion Method: One common synthetic route involves the ring expansion of aziridines. For example, treatment of an aziridine with a sulfonyl chloride (such as benzenesulfonyl chloride) leads to the formation of 3-(phenethylsulfonyl)azetidine.
Cyclization of β-Amino Sulfones: Another approach is the cyclization of β-amino sulfones using Lewis acids or Brønsted acids.
- Reactions typically occur under mild conditions.
- Catalysts like Lewis acids (e.g., BF₃) or Brønsted acids (e.g., HCl) are often employed.
Industrial Production:: Industrial-scale production methods for this compound are not widely reported, but laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity::
Ring Opening: 3-(Phenethylsulfonyl)azetidine can undergo ring-opening reactions, leading to functionalized products.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Reduction/Oxidation: The compound may participate in reduction or oxidation reactions.
Sulfonyl Chlorides: Used for ring expansion.
Nucleophiles: Participate in substitution reactions.
Hydride Reducing Agents: Employed for reduction.
- Ring-opened derivatives with various functional groups.
Scientific Research Applications
Drug Discovery: 3-(Phenethylsulfonyl)azetidine motifs are explored for potential drug candidates due to their unique reactivity and stability.
Polymerization: The compound serves as a monomer in polymerization reactions.
Chiral Templates: Used in asymmetric synthesis.
Mechanism of Action
- The exact mechanism remains context-dependent, but the sulfonyl group likely influences interactions with biological targets.
- Molecular pathways and targets need further investigation.
Comparison with Similar Compounds
- Further exploration is needed to highlight its uniqueness.
3-Methyl-3-phenylazetidine: is structurally related and shares some reactivity features.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-(2-phenylethylsulfonyl)azetidine |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,11-8-12-9-11)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
JUEFJZHOJBZERX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)S(=O)(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)



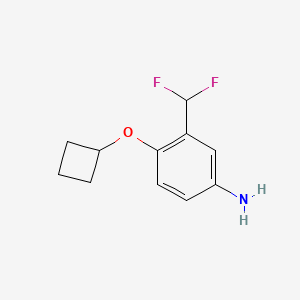
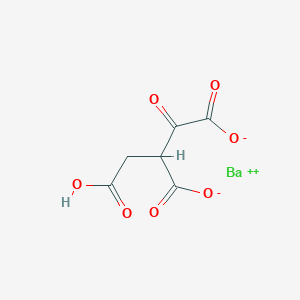
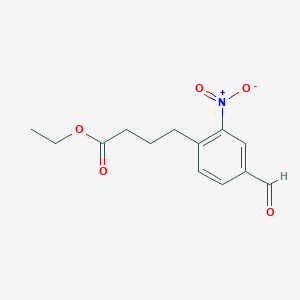
methanamine](/img/structure/B12076449.png)


